Enabling Synthesis of High-Affinity PDE4 Inhibitor PF-07038124 (IC50 = 0.5 nM)
This compound is the sole documented starting material for the synthesis of PF-07038124, a selective PDE4 inhibitor [1]. The final drug candidate demonstrates an IC50 of 0.5 nM against the PDE4B2 enzyme in a scintillation proximity assay [2]. This is in contrast to other PDE4 inhibitors in the same oxaborole series, which show a range of potencies, often in the nanomolar to micromolar range [3]. The specific 4-methoxy-3-propoxy substitution is a key SAR element required to achieve this sub-nanomolar potency.
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Enables synthesis of PF-07038124, IC50 = 0.5 nM [2] |
| Comparator Or Baseline | Other PDE4 inhibitors in the oxaborole series (general potency range) |
| Quantified Difference | The specific 4-methoxy-3-propoxy substitution is essential for achieving sub-nanomolar potency (0.5 nM) [REFS-1, REFS-3]. |
| Conditions | PDE4B2 enzyme scintillation proximity assay |
Why This Matters
This is the primary, non-negotiable differentiator; procurement of this specific boronic acid is the only way to synthesize PF-07038124.
- [1] Patent US10946031B2. (2021). PDE4 inhibitor (R)-4-(5-(4-methoxy-3-propoxyphenyl)pyridin-3-yl)-1,2-oxaborolan-2-ol. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. PF-07038124 ligand page. View Source
- [3] Freund, Y. R., et al. (2012). Boron-based phosphodiesterase inhibitors show novel binding of boron to PDE4 bimetal center. FEBS Letters, 586(19), 3410-3414. View Source
